4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine
Overview
Description
4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-(2,3-dihydro-1h-indol-1-yl)-3-fluorophenylamine, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The exact changes resulting from the interaction of this compound with its targets would depend on the specific receptors it binds to.
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the effects of this compound would be diverse and dependent on the specific receptors it interacts with.
Biochemical Analysis
Biochemical Properties
4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The indole moiety allows it to bind with high affinity to multiple receptors, which can lead to diverse biological activities such as antiviral, anti-inflammatory, and anticancer effects . The fluorophenylamine group can enhance its binding specificity and stability, making it a valuable compound for biochemical studies.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses . For example, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme . The compound’s indole moiety allows it to fit into the active sites of enzymes, while the fluorophenylamine group can form additional interactions that stabilize the binding. This dual interaction can lead to significant changes in enzyme activity and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis. Its interactions with specific enzymes can also influence the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity. The compound’s ability to cross cellular membranes and reach target sites is crucial for its effectiveness in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and the execution of its biological effects.
Preparation Methods
The synthesis of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine typically involves the reduction of corresponding indole derivatives. One common method includes the reduction of polyfunctional 2-oxindoles using various boron hydrides . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar compounds to 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine include other indole derivatives such as:
2,3-Dihydroindole: Known for its neuroprotective and antioxidant properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoroindole: Studied for its potential antiviral and anticancer activities.
What sets this compound apart is its unique combination of the indole ring with a fluorophenylamine group, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2/c15-12-9-11(16)5-6-14(12)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABWRBKWBIRRJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232247 | |
Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937597-61-0 | |
Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937597-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.